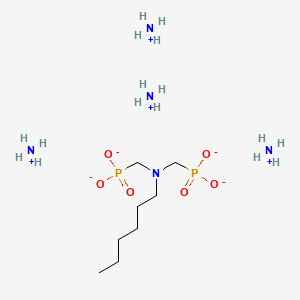
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol. It is known for its unique structure, which includes a hexylimino group and bisphosphonate moieties. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
- The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide, resulting in the formation of this compound.
Hexylamine: reacts with to form an intermediate imine.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:
- Large-scale mixing of hexylamine, formaldehyde, and phosphorous acid in a reactor.
- Continuous monitoring of reaction parameters such as temperature, pH, and reaction time.
- Purification of the final product through crystallization or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate groups into phosphine derivatives.
Substitution: The hexylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted bisphosphonates.
Aplicaciones Científicas De Investigación
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bone-targeting agent due to its bisphosphonate groups.
Medicine: Explored for its potential in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the development of flame retardants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The bisphosphonate groups bind to the hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This results in a decrease in bone resorption and an increase in bone density. The hexylimino group may also contribute to the compound’s overall stability and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate
Uniqueness
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which provides distinct chemical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and binding affinity to certain substrates, making it more effective in specific applications such as bone targeting and industrial uses.
Propiedades
Número CAS |
94113-34-5 |
|---|---|
Fórmula molecular |
C8H33N5O6P2 |
Peso molecular |
357.33 g/mol |
Nombre IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
Clave InChI |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


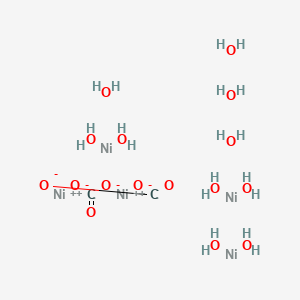


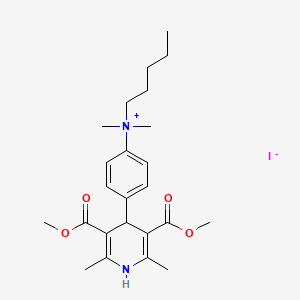
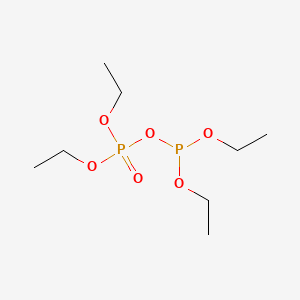

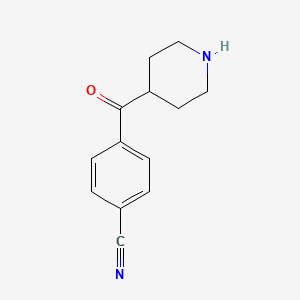
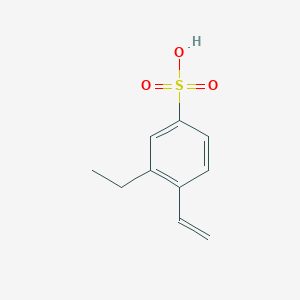
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)
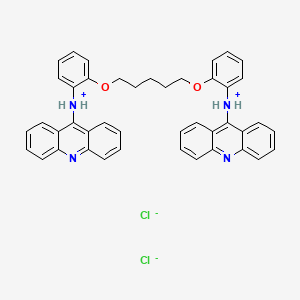


![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)

